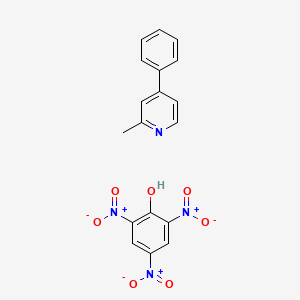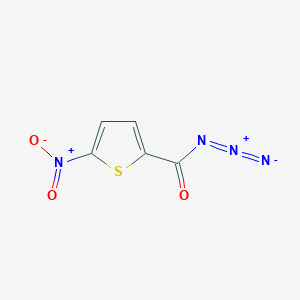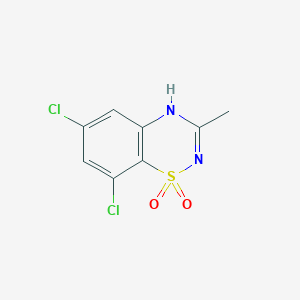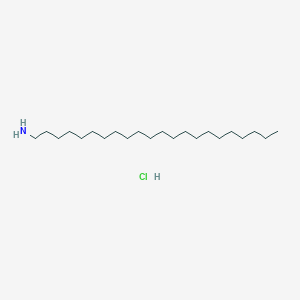
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a nitrile group, making it a valuable compound in various chemical applications. The compound’s molecular formula is C4H2F7NO, and it is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetrafluoropropyl trifluoromethyl ether with a suitable nitrile source. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted fluorinated compounds with various functional groups.
科学的研究の応用
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile involves its interaction with molecular targets through its fluorinated functional groups. The compound’s fluorine atoms can form strong interactions with various biological molecules, influencing their activity and stability. The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide: Similar in structure but contains an amide group instead of a nitrile group.
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride: Contains a fluorinated acyl fluoride group.
2,2,3,3-Tetrafluoropropyl trifluoromethyl ether: Lacks the nitrile group but shares the fluorinated ether structure.
Uniqueness
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is unique due to the combination of its nitrile group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specific applications that require these characteristics. The presence of the nitrile group also allows for additional chemical modifications, enhancing its versatility in various research and industrial contexts.
特性
CAS番号 |
22325-74-2 |
|---|---|
分子式 |
C4F7NO |
分子量 |
211.04 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanenitrile |
InChI |
InChI=1S/C4F7NO/c5-2(6,1-12)3(7,8)13-4(9,10)11 |
InChIキー |
TUMIJBYWXGFKKC-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(C(OC(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

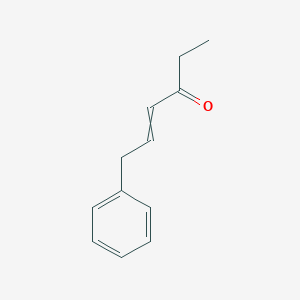
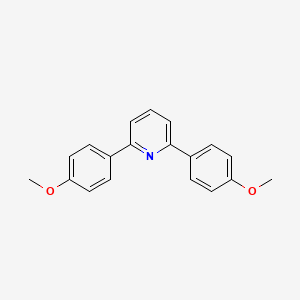
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
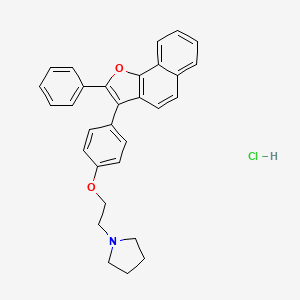


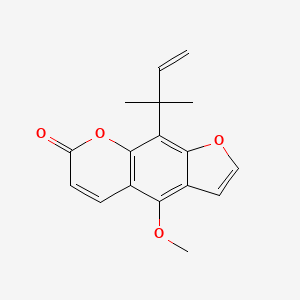
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
